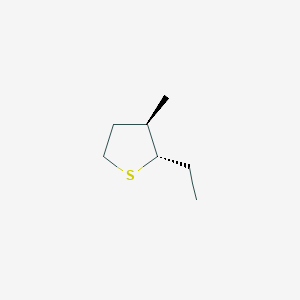
trans-2-Ethyl-3-methyl-thiacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Ethyl-3-methyl-thiacyclopentane: is an organic compound with the molecular formula C7H14S It is a thiacyclopentane derivative, characterized by the presence of an ethyl group at the second carbon and a methyl group at the third carbon in a trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Ethyl-3-methyl-thiacyclopentane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-3-methyl-1,3-dithiolane with a suitable base, followed by cyclization to form the thiacyclopentane ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: trans-2-Ethyl-3-methyl-thiacyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiacyclopentane ring to a more saturated form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated thiacyclopentane derivatives.
Substitution: Halogenated or alkylated thiacyclopentane derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-2-Ethyl-3-methyl-thiacyclopentane is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its sulfur-containing ring structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties
Industry: In industry, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-Ethyl-3-methyl-thiacyclopentane involves its interaction with molecular targets in biological systems. The sulfur atom in the thiacyclopentane ring can form bonds with various biomolecules, influencing their function. This interaction may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to specific biological effects.
Comparison with Similar Compounds
cis-2-Ethyl-3-methyl-thiacyclopentane: The cis isomer of the compound, differing in the spatial arrangement of the ethyl and methyl groups.
2-Ethyl-3-methyl-tetrahydrothiophene: A similar compound with a tetrahydrothiophene ring structure.
2-Ethyl-3-methyl-thiolane: Another sulfur-containing ring compound with a different ring size.
Uniqueness: trans-2-Ethyl-3-methyl-thiacyclopentane is unique due to its trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61568-36-3 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,3R)-2-ethyl-3-methylthiolane |
InChI |
InChI=1S/C7H14S/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
XNZCGHZDGZDSBU-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](CCS1)C |
Canonical SMILES |
CCC1C(CCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















